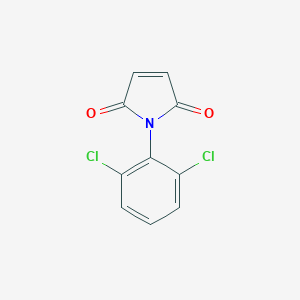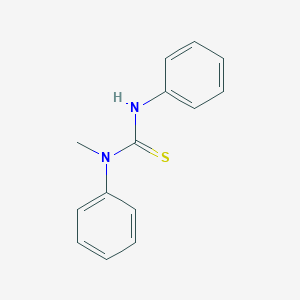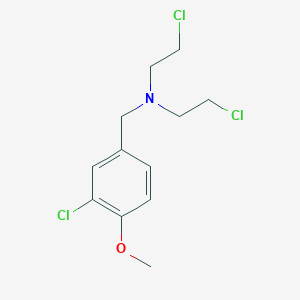
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- is a chemical compound that is also known as mechlorethamine. It is a nitrogen mustard alkylating agent that has been used in the treatment of cancer. The compound was first synthesized in the early 1940s and has since been used in a variety of research applications.
Mecanismo De Acción
Mechlorethamine works by binding to DNA and causing damage to the DNA structure. This damage can lead to cell death and the inhibition of cell division. The compound is particularly effective against rapidly dividing cells, such as cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of mechlorethamine include DNA damage, inhibition of cell division, and cytotoxicity. The compound has also been shown to cause oxidative stress and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of mechlorethamine is its ability to selectively target cancer cells. This makes it an effective tool for cancer research. However, the compound is also highly toxic and can cause damage to healthy cells. This limits its use in lab experiments and clinical applications.
Direcciones Futuras
There are several future directions for research involving mechlorethamine. One area of interest is the development of new analogs that are less toxic and more selective in their targeting of cancer cells. Another area of research is the investigation of mechlorethamine's potential as a treatment for other diseases, such as autoimmune disorders and viral infections.
In conclusion, mechlorethamine is a nitrogen mustard alkylating agent that has been used in cancer research for many years. The compound works by damaging DNA and inhibiting cell division, making it effective against rapidly dividing cells such as cancer cells. While mechlorethamine has limitations due to its toxicity, there are many future directions for research involving this compound.
Métodos De Síntesis
The synthesis of mechlorethamine involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to yield mechlorethamine.
Aplicaciones Científicas De Investigación
Mechlorethamine has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells and has been used in the treatment of lymphomas and other types of cancer.
Propiedades
Número CAS |
64236-10-8 |
|---|---|
Nombre del producto |
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- |
Fórmula molecular |
C12H16Cl3NO |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(3-chloro-4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H16Cl3NO/c1-17-12-3-2-10(8-11(12)15)9-16(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
SPYNVFXBZMBOMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
Otros números CAS |
64236-10-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



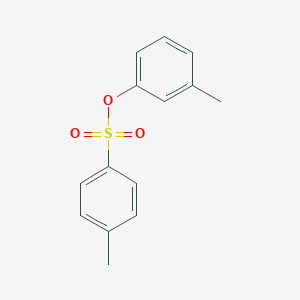
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
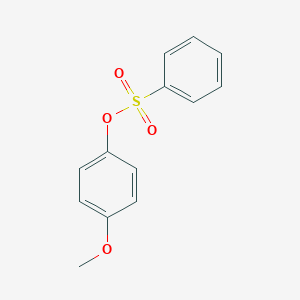
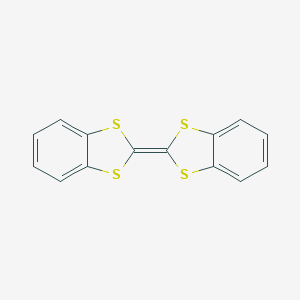
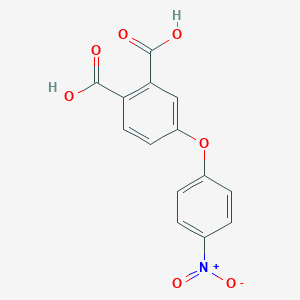
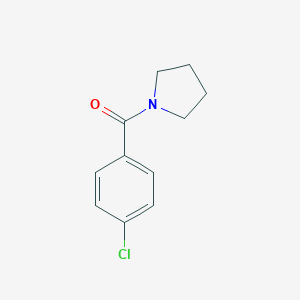
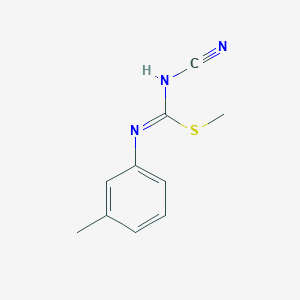
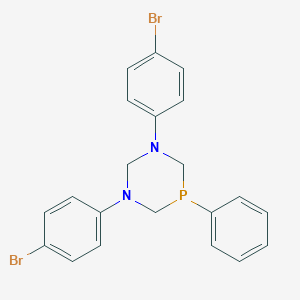
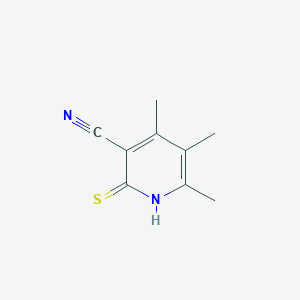
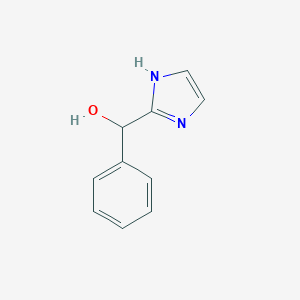
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
